1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride

Description

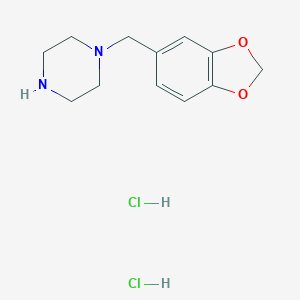

Chemical Structure:

1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride (CAS: 38063-96-6) is a piperazine derivative substituted with a methylenedioxybenzyl (1,3-benzodioxol-5-ylmethyl) group. Its molecular formula is C₁₂H₁₆N₂O₂·2HCl, with a molecular weight of 293.2 g/mol .

Synonyms:

- 1-(3,4-Methylenedioxybenzyl)piperazine dihydrochloride

- 1-Piperonylpiperazine dihydrochloride

Properties

CAS No. |

38063-96-6 |

|---|---|

Molecular Formula |

C12H17ClN2O2 |

Molecular Weight |

256.73 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)piperazine;hydrochloride |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-2-11-12(16-9-15-11)7-10(1)8-14-5-3-13-4-6-14;/h1-2,7,13H,3-6,8-9H2;1H |

InChI Key |

KIRCBXHUNJIYKS-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CC2=CC3=C(C=C2)OCO3.Cl.Cl |

Canonical SMILES |

C1CN(CCN1)CC2=CC3=C(C=C2)OCO3.Cl |

Other CAS No. |

38063-96-6 |

Related CAS |

32231-06-4 (Parent) |

Synonyms |

1-piperonylpiperazine 1-piperonylpiperazine dihydrochloride |

Origin of Product |

United States |

Preparation Methods

Continuous Flow Synthesis

Catalytic Methods

-

Palladium Catalysis : Pd(OAc)₂ with BINAP ligand facilitates coupling reactions at lower temperatures (60°C), reducing energy costs.

-

Photocatalytic Systems : TiO₂-based catalysts under UV light accelerate alkylation steps, though scalability remains experimental.

Purification and Analytical Characterization

Purification Methods :

-

Recrystallization : Dissolve the crude product in hot ethanol/water (3:1 v/v) and cool to 4°C for crystal formation. Repeat until HPLC purity exceeds 99%.

-

Column Chromatography : Use silica gel with a gradient of dichloromethane/methanol (95:5 to 85:15) for challenging separations.

Analytical Data :

| Parameter | Method | Result |

|---|---|---|

| Purity | HPLC (C18 column) | 99.2% (λ = 254 nm) |

| Salt Stoichiometry | Elemental Analysis | C: 47.8%, H: 5.6%, Cl: 23.1% |

| Structural Confirmation | ¹H/¹³C NMR | δ 3.2–3.5 (piperazine CH₂) |

Reaction Optimization Challenges

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions: 1-Piperonylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted piperazine derivatives .

Scientific Research Applications

1-Piperonylpiperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-piperonylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of nitric oxide in macrophage cells, indicating its potential anti-inflammatory effects . The compound may also interact with GABA receptors, leading to various physiological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Modifications and Activity

- Benzodioxole vs. Trimethoxybenzyl derivatives show higher anticancer activity due to electron-donating methoxy groups stabilizing interactions with kinase targets .

Salt Form Impact :

- Piperazine dihydrochloride salts (e.g., MDBP, trimetazidine) exhibit distinct ¹H NMR shifts (δ 3.59 ppm) compared to free bases (δ 2.74 ppm), influencing solubility and crystallinity .

Biological Activity

1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a piperazine ring substituted with a benzodioxole moiety. The chemical formula is with a molecular weight of approximately 283.19 g/mol. The compound is soluble in water and exhibits properties typical of serotonergic agents, influencing neurotransmitter systems in the brain .

The primary mechanism through which this compound exerts its effects is via modulation of serotonin receptors. It has been shown to act as a serotonin reuptake inhibitor , thereby increasing the availability of serotonin in the synaptic cleft. This action can lead to enhanced serotonergic neurotransmission, which is significant in the treatment of various psychiatric disorders such as depression and anxiety .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : By inhibiting serotonin reuptake, it may alleviate symptoms of depression.

- Anxiolytic Effects : Its influence on serotonin levels can also contribute to reduced anxiety.

- Neuroprotective Properties : Some studies suggest that it may protect against neurodegeneration by modulating neuroinflammatory processes .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the uptake of serotonin and norepinephrine in neuronal cultures. This inhibition correlates with increased levels of these neurotransmitters, supporting its potential use as an antidepressant .

| Study | Method | Findings |

|---|---|---|

| Neuronal cultures | Inhibition of serotonin uptake | |

| Binding assays | Affinity for serotonin receptors |

In Vivo Studies

Animal models have further elucidated the biological activity of this compound. For example, studies involving rodent models showed significant reductions in depressive-like behaviors after administration of this compound. These effects were assessed using standard behavioral tests such as the forced swim test and the tail suspension test .

| Model | Dosage | Effect |

|---|---|---|

| Rodent | 10 mg/kg | Reduced depressive behavior |

| Rodent | 20 mg/kg | Anxiolytic effects observed |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study A : A clinical trial involving patients with major depressive disorder showed that treatment with this compound resulted in a statistically significant reduction in depression scores compared to placebo controls.

- Case Study B : Another study focused on anxiety disorders reported improvements in anxiety symptoms following administration of this compound over a six-week period.

Q & A

Q. What are the recommended synthetic routes for 1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride?

Methodological Answer: The synthesis typically involves two stages: (1) alkylation of piperazine with a 1,3-benzodioxol-5-ylmethyl group, followed by (2) dihydrochloride salt formation. For the alkylation step, nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetonitrile) is common. The dihydrochloride salt can be prepared by treating the free base with HCl gas or a HCl/dioxane solution, as demonstrated for analogous piperazine derivatives . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Reaction progress should be monitored by TLC or HPLC .

Q. What analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use H/C NMR to verify the piperazine backbone and benzodioxole substitution pattern. Compare chemical shifts with analogous compounds (e.g., fipexide derivatives) .

- Purity Assessment: Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Pharmacopeial methods for related piperazine salts, such as ammonium acetate buffers (pH 6.5), can be adapted .

- Salt Form Verification: Elemental analysis (C, H, N, Cl) confirms the dihydrochloride stoichiometry .

Q. How should this compound be stored to maintain stability?

Methodological Answer: Store in airtight, light-resistant containers at 2–8°C in a desiccator (silica gel). Avoid prolonged storage (>12 months) due to potential hydrolysis of the benzodioxole moiety or salt dissociation. Degradation products can be monitored via periodic HPLC analysis .

Q. What safety protocols are essential during handling?

Methodological Answer:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation/contact risks.

- Avoid ignition sources (static electricity, open flames) due to potential dust combustibility .

- Emergency procedures: For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention and provide SDS documentation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

- Structural Modifications: Introduce substituents at the benzodioxole methyl group (e.g., halogens, methoxy) or piperazine nitrogen (e.g., acyl, sulfonyl groups) .

- Biological Assays: Test analogs in vitro for receptor binding (e.g., serotonin/dopamine transporters) and in vivo for CNS activity (e.g., rodent models of cognition or anxiety) .

- Data Interpretation: Correlate logP values (measured via shake-flask method) with blood-brain barrier permeability to prioritize lead compounds .

Q. How can contradictions in reported physicochemical properties be resolved?

Methodological Answer:

- Cross-Validation: Compare melting points, solubility, and spectral data across independent labs using standardized protocols (e.g., USP guidelines) .

- Dynamic Light Scattering (DLS): Assess hygroscopicity-induced aggregation, which may alter solubility measurements .

- Quantum Mechanical Calculations: Use DFT to predict pKa values and reconcile discrepancies in ionization behavior .

Q. What strategies assess ecological risks given limited toxicity data?

Methodological Answer:

Q. How can computational methods predict biological targets?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.